molecular formula C17H13ClFNO2S B5754921 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide

3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide

Cat. No. B5754921
M. Wt: 349.8 g/mol
InChI Key: ZEBCHUDWPNUGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the expression of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It may also inhibit the expression of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential for use as a novel anticancer agent. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are many potential future directions for research on 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide. Some of these include investigating its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and reduce its toxicity.
Conclusion
In conclusion, 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is a chemical compound that has shown potential for use in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its potential applications as an anticancer, anti-inflammatory, and antimicrobial agent make it a promising area of research for the future. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-bromo-1-(2-methoxybenzyl)-6-fluorobenzothiophene with potassium thiocyanate in the presence of copper(I) iodide. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product.

Scientific Research Applications

Research on 3-chloro-6-fluoro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has shown its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

properties

IUPAC Name

3-chloro-6-fluoro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c1-22-13-5-3-2-4-10(13)9-20-17(21)16-15(18)12-7-6-11(19)8-14(12)23-16/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBCHUDWPNUGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-fluoro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.